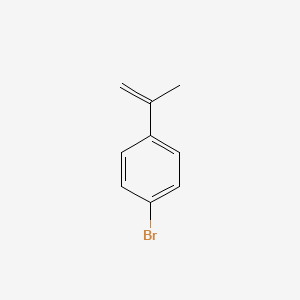

1-Bromo-4-(1-propen-2-yl)benzene

Description

1-Bromo-4-(1-propen-2-yl)benzene (CAS: 6888-79-5), also known as p-bromo-α-methylstyrene, is an aromatic brominated compound with the molecular formula C₉H₉Br and a molecular weight of 197.075 g/mol . Its structure comprises a benzene ring substituted with a bromine atom at the para position and a propen-2-yl (isopropenyl) group, which introduces allylic reactivity. The compound is typically a pale yellow oil with 95% purity and is utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry .

Properties

IUPAC Name |

1-bromo-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVFUFNUTOTCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394285 | |

| Record name | p-bromo-alpha-methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6888-79-5 | |

| Record name | p-bromo-alpha-methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(prop-1-en-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-Bromo-4-(1-propen-2-yl)benzene typically involves the bromination of poly(alpha-methylstyrene) followed by depolymerization. The process begins with obtaining a chlorinated aliphatic hydrocarbon solvent solution of poly(alpha-methylstyrene) with a molecular weight ranging from about 1,000 to about 200,000. This polymer is then brominated using liquid or gaseous bromine at temperatures between 20°C and 100°C. The brominated polymer is subsequently depolymerized by heating to temperatures between 250°C and 500°C .

Industrial Production Methods: The industrial production of this compound follows similar steps, with a focus on optimizing reaction conditions to ensure high yield and purity. The brominated polymer is often depolymerized at reduced pressure to facilitate the recovery of the monomer as a distillate .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-propen-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Polymerization: It can be polymerized to form poly(p-bromo-alpha-methylstyrene), which has applications in creating flame-retardant materials.

Common Reagents and Conditions:

Bromination: Bromine (liquid or gaseous) is used for the bromination of poly(alpha-methylstyrene).

Depolymerization: High temperatures (250°C to 500°C) and reduced pressure are used for depolymerization.

Major Products:

Poly(p-bromo-alpha-methylstyrene): A polymer with flame-retardant properties.

Scientific Research Applications

Chemistry: 1-Bromo-4-(1-propen-2-yl)benzene is used as a co-monomer in the synthesis of copolymers, which exhibit unique properties such as flame retardancy .

Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s reactivity makes it a potential candidate for developing new materials and drugs.

Industry: In the industrial sector, this compound is used to produce flame-retardant polymers and other specialized materials .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-propen-2-yl)benzene involves its reactivity due to the presence of the bromine atom and the alpha-methyl group. These functional groups influence the compound’s behavior in various chemical reactions, such as substitution and polymerization. The bromine atom can participate in electrophilic substitution reactions, while the alpha-methyl group can stabilize intermediates during polymerization .

Comparison with Similar Compounds

Reactivity and Electronic Effects

- Electrophilic Substitution : The bromine atom in 1-bromo-4-(1-propen-2-yl)benzene is deactivated by the electron-withdrawing effect of the propenyl group, making it less reactive toward electrophilic substitution compared to analogs like 1-bromo-4-(3-thienyl)benzene (6) , where the thiophene ring donates electron density .

- Cross-Coupling Potential: The propenyl group enables allylic reactions, whereas 1-bromo-4-(tert-pentyl)benzene (bulky tert-pentyl group) shows steric hindrance, limiting its use in sterically demanding reactions .

- Halogen Reactivity : In 1-bromo-4-(2-chloro-2-methylpropyl)benzene (3e) , the chlorine atom provides a secondary site for nucleophilic substitution, contrasting with the single reactive bromine in the target compound .

Physical Properties and Stability

- Melting Points : The target compound is an oil, while 1-bromo-4-(tert-pentyl)benzene (m.p. 47.9°C) and 1-bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene (crystalline solid) exhibit higher thermal stability due to bulky/rigid substituents .

- Solubility: The propenyl group enhances solubility in non-polar solvents compared to the polar trifluoromethyl derivative .

Biological Activity

1-Bromo-4-(1-propen-2-yl)benzene, also known as 1-bromo-4-vinylbenzene, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Chemical Formula : C₉H₉Br

- Molecular Weight : 201.08 g/mol

- CAS Number : 5463231

- Physical State : Liquid at room temperature

- Solubility : Soluble in organic solvents such as benzene and ether.

Biological Activities

This compound exhibits several biological activities that have been documented in various studies:

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cell survival and death.

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 12.5 | Induction of apoptosis via caspase activation |

| Prostate Cancer | 15.0 | Inhibition of PI3K/Akt signaling pathway |

| Lung Cancer | 10.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M checkpoint, which is crucial for cancer cell proliferation.

- Antimicrobial Action : The disruption of bacterial cell membranes and inhibition of essential enzymatic functions contribute to its antimicrobial efficacy.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various brominated compounds, including this compound. The results indicated a significant reduction in tumor growth in vivo, correlating with in vitro findings that showed enhanced apoptosis in treated cancer cells .

Case Study 2: Antimicrobial Properties

In a clinical trial assessing new antimicrobial agents, this compound was tested against multi-drug resistant strains of bacteria. The findings revealed that this compound could serve as a lead for developing novel antibiotics due to its potent activity against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.